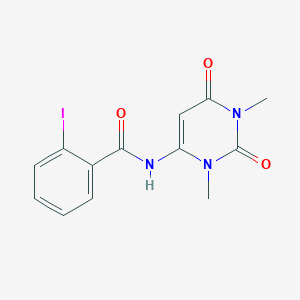![molecular formula C13H17N B2855090 1-Phenyl-2-azaspiro[3.4]octane CAS No. 1861773-14-9](/img/structure/B2855090.png)
1-Phenyl-2-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure where a phenyl group is attached to a nitrogen-containing spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-azaspiro[3.4]octane can be achieved through various annulation strategies. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring. These synthetic routes typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
1-Phenyl-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation:
- Common reagents: Potassium permanganate, chromium trioxide.
- Conditions: Typically carried out in acidic or basic media.
- Major products: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction:
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Conditions: Usually performed in anhydrous solvents.
- Major products: Reduced derivatives, often leading to the formation of secondary amines or alcohols.
Substitution:
- Common reagents: Halogenating agents, nucleophiles.
- Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
- Major products: Substituted spirocyclic compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-Phenyl-2-azaspiro[3.4]octane has diverse applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a precursor for the development of novel spirocyclic compounds.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of advanced materials with unique mechanical and thermal properties.
- Employed in the synthesis of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application, such as its use in medicinal chemistry or material science .
Comparación Con Compuestos Similares
1-Phenyl-2-azaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:
- 2-Azaspiro[3.3]heptane
- 2-Azaspiro[4.4]nonane
- 1-Phenyl-2-azaspiro[4.5]decane
Uniqueness:
- The unique structure of this compound, with its specific ring size and phenyl substitution, imparts distinct chemical and physical properties.
- Its versatility in undergoing various chemical reactions and its potential applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
3-phenyl-2-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-6-11(7-3-1)12-13(10-14-12)8-4-5-9-13/h1-3,6-7,12,14H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVSADJJDHDHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B2855013.png)
![ethyl 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2855014.png)

![3-(Azepan-1-yl)-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2855016.png)
![9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2855017.png)
![6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide](/img/structure/B2855019.png)
![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2855020.png)
![3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2855022.png)


![1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B2855026.png)

